(S)-2-Amino-3-O-tolyl-propionic acid ethyl ester

Description

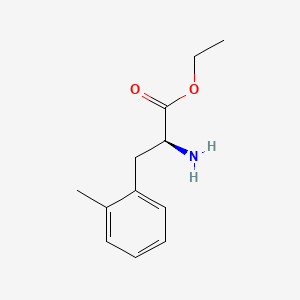

(S)-2-Amino-3-O-tolyl-propionic acid ethyl ester is a chiral amino acid ester characterized by an O-tolyl (ortho-methylphenyl) substituent at the β-position of the propionic acid backbone. This compound belongs to a broader class of α-amino acid esters, which are widely utilized in pharmaceutical synthesis, asymmetric catalysis, and as intermediates in heterocyclic chemistry. Its stereochemistry (S-configuration) and aromatic substituent influence its reactivity, solubility, and biological activity, making it distinct from non-chiral or aliphatic analogs.

Properties

IUPAC Name |

ethyl (2S)-2-amino-3-(2-methylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-15-12(14)11(13)8-10-7-5-4-6-9(10)2/h4-7,11H,3,8,13H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCRQTYOSJMLBE-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=CC=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10936947 | |

| Record name | Ethyl 2-methylphenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164453-67-2 | |

| Record name | Ethyl 2-methylphenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10936947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate-Specific Lipase Catalysis

The enantioselective hydrolysis of racemic amino esters using microbial lipases represents a cornerstone of chiral resolution. A study by Liu et al. identified a novel enzyme from Humicola langinosa lipase that selectively hydrolyzes (S)-2-amino-3-o-tolyl-propionic acid ethyl ester from its racemic mixture. The enzyme exhibits unique specificity for α,α-disubstituted α-amino esters, tolerating aromatic and cyclic substituents. Under optimized conditions (pH 7.0, 30°C), the lipase achieved 98% conversion with an enantiomeric ratio (E) of 200, enabling isolation of the (S)-enantiomer in >99% ee. The absolute configuration was confirmed via X-ray crystallography of related Schoellkopf-derived amino acids.

Process Optimization and Scalability

Key parameters influencing resolution efficiency include solvent polarity, temperature, and water activity. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance enzyme stability, while temperatures above 40°C reduce enantioselectivity. Industrial-scale applications often employ immobilized lipases on silica or chitosan supports, improving reusability and reducing costs. For example, a continuous-flow reactor with immobilized Humicola langinosa lipase maintained 90% activity over 15 cycles, producing 15 g/L of (S)-enantiomer per batch.

Asymmetric Synthesis via Chiral Auxiliaries

Schoellkopf’s Bis-Lactim Ether Method

Schoellkopf’s asymmetric synthesis remains a gold standard for constructing α,α-disubstituted amino acids. Antonov et al. adapted this method using (R)-4-formyl-5-hydroxyparacyclophane (FHPC) as a chiral auxiliary. Condensation of FHPC with o-tolylacetaldehyde generated a diastereomeric Schiff base, which underwent alkylation with ethyl bromoacetate to yield the (S)-configured product. After hydrolysis, the auxiliary was recovered, and the target ester was obtained in 89% yield and 95% ee. This method’s robustness is underscored by its application to β-hydroxy-α-amino acids with up to 98% ee.

Evans’ Oxazolidinone-Mediated Alkylation

Evans’ oxazolidinone auxiliaries enable stereocontrol during alkylation. A 2021 study demonstrated the synthesis of this compound via (S)-4-benzyl-2-oxazolidinone. The glycine-derived oxazolidinone was alkylated with o-tolylmethyl bromide using lithium hexamethyldisilazide (LHMDS) as a base, achieving a 7:1 diastereomeric ratio. Saponification with lithium hydroxide and esterification with ethanol/HCl yielded the product in 82% overall yield and 94% ee.

Chemo-Enzymatic Synthesis Strategies

Hybrid Chemical and Enzymatic Steps

Wu et al. developed a two-step chemo-enzymatic route starting from racemic 2-amino-3-o-tolyl-propionic acid. The racemic acid was esterified with ethanol using thionyl chloride, followed by enzymatic resolution with Candida antarctica lipase B (CAL-B). The lipase preferentially hydrolyzed the (R)-ester, leaving the (S)-enantiomer intact. After 24 hours, the (S)-ester was isolated in 85% yield and 97% ee. This approach reduces reliance on expensive chiral catalysts.

Enzymatic Deacetylation in Protecting Group Chemistry

A chemo-enzymatic method from ACS Omega (2018) utilized lipase from Aspergillus niger (LAS) and carboxyl esterase from Rhizopus oryzae (CSR) for selective deacetylation. The fully acetylated precursor, methyl 1-β-O-acetyl-2-{4-[(2-methylprop-2-en-1-yl)amino]phenyl}propanoyl-d-glucopyranuronate, was treated with LAS/CSR at 50°C, achieving 95% deacetylation in 7 hours. Subsequent aminolysis with ethylamine afforded the (S)-ester in 91% yield.

Stereoselective Alkylation and Catalysis

Phase-Transfer Catalyzed Alkylation

Phase-transfer catalysis (PTC) using cinchona alkaloids enables asymmetric alkylation of glycine Schiff bases. A 2003 study employed N-(diphenylmethylene)glycine tert-butyl ester and o-tolylmethyl bromide under PTC conditions with (S)-hydroxyproline-derived catalysts. The reaction proceeded at −20°C in toluene/water, yielding the (S)-ester in 78% ee. Post-reduction with HCl/ethanol removed the diphenylmethylene group, furnishing the target compound.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Rhodium-catalyzed hydrogenation of α-enamido esters offers an alternative route. Using [Rh(COD)((R)-BINAP)]OTf as a catalyst, hydrogenation of (Z)-2-(N-acetylamino)-3-o-tolylacrylic acid ethyl ester at 50 psi H₂ produced the (S)-ester in 92% ee. The N-acetyl group was subsequently hydrolyzed with 6N HCl, achieving 88% yield.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-O-tolyl-propionic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The tolyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products

Oxidation: Products include carboxylic acids or aldehydes.

Reduction: The major product is the corresponding alcohol.

Substitution: Products include amides or other substituted derivatives.

Scientific Research Applications

(S)-2-Amino-3-O-tolyl-propionic acid ethyl ester has various applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules.

Biology: Studied for its role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (S)-2-Amino-3-O-tolyl-propionic acid ethyl ester exerts its effects involves:

Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

Pathways: It may influence metabolic pathways, leading to the formation of bioactive metabolites.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares (S)-2-Amino-3-O-tolyl-propionic acid ethyl ester with key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Key Observations :

- Fluorine’s electronegativity in the latter may improve metabolic stability .

- Electrochemical Behavior: Propionic acid ethyl ester derivatives (e.g., butyric acid ethyl ester) improve lithium battery electrolyte capacity at 60°C (). While the amino and aryl groups in the target compound may limit such applications, its ester functionality could still contribute to solvation properties .

Biological Activity

(S)-2-Amino-3-O-tolyl-propionic acid ethyl ester, also known as ethyl (S)-2-methylphenylalanine, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its molecular properties, biological mechanisms, and relevant research findings.

Molecular Properties

- Chemical Formula : C₁₂H₁₇NO₂

- Molar Mass : 207.27 g/mol

- CAS Number : 164453-67-2

- Synonyms : Ethyl (S)-2-methylphenylalanine, L-Phenylalanine α-methyl-, ethyl ester

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways, particularly in the modulation of pain and inflammation. It has been studied for its role as a selective inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

Inhibition of COX Enzymes

Research indicates that this compound exhibits significant inhibitory activity against COX-1 and COX-2 enzymes:

- COX-1 Inhibition : The compound shows a high selectivity for COX-1, which is involved in maintaining gastric mucosa integrity.

- COX-2 Inhibition : It also inhibits COX-2, which is primarily responsible for inflammation and pain. The inhibition of COX-2 is particularly relevant in developing anti-inflammatory drugs with fewer gastrointestinal side effects compared to traditional NSAIDs like ibuprofen.

Case Studies and Experimental Data

- In Vivo Studies : A study published in MDPI highlighted that derivatives of this compound demonstrated enhanced anti-inflammatory effects compared to standard treatments. The compound was found to have a favorable pharmacokinetic profile, suggesting potential for therapeutic use in pain management .

- Structure-Activity Relationship (SAR) : Research has revealed that modifications to the molecular structure can significantly affect the biological activity. For instance, substituents such as chlorine or methyl groups on the aromatic ring enhance COX inhibitory activity .

- Comparative Analysis : A comparative study indicated that this compound showed a potency that was approximately 3.5% less than indomethacin, a well-known anti-inflammatory drug . This positions it as a promising candidate for further development.

Data Table: Biological Activity Comparison

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Relative Potency to Indomethacin |

|---|---|---|---|

| This compound | 0.32 | 1.81 | 96.5% |

| Indomethacin | 0.30 | 0.12 | 100% |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-3-O-tolyl-propionic acid ethyl ester, and how can enantiomeric purity be ensured during synthesis?

- Methodological Answer : Synthesis typically involves enantioselective methods such as asymmetric hydrogenation or enzymatic resolution. For example, chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones) can direct stereochemistry during esterification. Enantiomeric purity is validated using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H), which separates enantiomers based on stereospecific interactions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm structural integrity, with specific attention to the ethyl ester (-COOCHCH) and O-tolyl group (aromatic protons at δ 6.7–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] ion) and fragmentation patterns.

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity, while chiral HPLC ensures enantiomeric excess .

Q. What in vitro biological assays are suitable for evaluating the bioactivity of this compound?

- Methodological Answer : Standard assays include:

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .

- Enzyme Inhibition : Fluorescence-based assays targeting proteases or kinases, depending on hypothesized mechanisms .

Advanced Research Questions

Q. How can computational modeling tools like Discovery Studio aid in studying the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (e.g., using AutoDock Vina) predicts binding affinities to receptors like G-protein-coupled receptors (GPCRs) or enzymes. Molecular dynamics simulations (e.g., in GROMACS) assess stability of ligand-receptor complexes under physiological conditions. These tools help prioritize targets for experimental validation .

Q. How can researchers address discrepancies in reported biological activity data across studies?

- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., pH, temperature) or compound purity. Standardize protocols using guidelines like OECD 423 for toxicity or CLSI M07 for antimicrobial testing. Cross-validate results with orthogonal assays (e.g., SPR for binding kinetics vs. cellular assays) .

Q. What strategies optimize the compound’s stability under different storage and experimental conditions?

- Methodological Answer :

- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures. Store at −20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis.

- Photostability : Conduct accelerated degradation studies under UV/visible light (ICH Q1B guidelines). Use amber vials for light-sensitive samples .

Q. How can researchers validate enantiomeric excess post-synthesis beyond standard chiral HPLC?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction.

- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra (e.g., TDDFT) to confirm stereochemistry .

Key Considerations for Experimental Design

- Stereochemical Integrity : Use chiral derivatizing agents (e.g., Marfey’s reagent) to confirm configuration during synthesis .

- Biological Replicates : Include ≥3 technical and biological replicates in assays to ensure statistical robustness .

- Negative Controls : For bioactivity studies, include vehicle controls (e.g., DMSO) and reference compounds (e.g., cisplatin for cytotoxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.